Methyl 2-(5-nitrobenzo[D]isoxazol-3-YL)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(5-nitro-1,2-benzoxazol-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O5/c1-16-10(13)5-8-7-4-6(12(14)15)2-3-9(7)17-11-8/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVRJWNUKYEYCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NOC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499673 | |
| Record name | Methyl (5-nitro-1,2-benzoxazol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69169-03-5 | |
| Record name | Methyl (5-nitro-1,2-benzoxazol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes to Methyl 2-(5-nitrobenzo[d]isoxazol-3-yl)acetate
The construction of this compound involves the sequential or concerted formation of the benzo[d]isoxazole core, introduction of the nitro group, and formation of the methyl acetate (B1210297) side chain. Various methodologies have been developed to achieve this, with an increasing emphasis on efficiency, regioselectivity, and green chemistry principles.
Regioselective Annulation and Cyclization Strategies for the Benzoisoxazole Core
The formation of the benzoisoxazole scaffold is a critical step in the synthesis of the target molecule. Traditional and modern approaches focus on the construction of the five-membered isoxazole (B147169) ring fused to a benzene (B151609) ring.
One common strategy involves the cyclization of ortho-substituted aryl oximes. This method typically proceeds under basic conditions where an intramolecular nucleophilic substitution leads to the formation of the C–O bond of the isoxazole ring. Another classical approach is the cyclization of 2-hydroxyaryl oximes, which involves the conversion of the oxime's hydroxyl group into a good leaving group to facilitate subsequent cyclization and N–O bond formation.
More advanced and regioselective methods have also been developed. For instance, palladium-catalyzed annulation of 5-iodoaryl-substituted isoxazoles with alkynes can be employed to construct the benzene portion of the benzoisoxazole system. Lewis acid-catalyzed reactions, such as the BF3·Et2O-catalyzed reaction of glyoxylate (B1226380) esters with nitrosoarenes, represent a convergent route to 2,1-benzisoxazoles through an umpolung addition followed by a Friedel–Crafts cyclization. libretexts.orggoogle.comresearchgate.net The regioselectivity of these reactions can often be controlled by the nature of the starting materials and the reaction conditions, allowing for the specific synthesis of the desired isomer. researchgate.net
| Strategy | Key Reactants | Conditions | Bond Formed |
| Cyclization of o-substituted aryl oximes | o-Substituted aryl oxime | Basic | C–O |
| Cyclization of 2-hydroxyaryl oximes | 2-Hydroxyaryl oxime | Dehydrating agents | N–O |
| Palladium-catalyzed annulation | 5-Iodoaryl-substituted isoxazole, alkyne | Palladium catalyst | C–C (benzene ring) |
| Lewis acid-catalyzed annulation | Glyoxylate ester, nitrosoarene | BF3·Et2O | C–C, N–O |
Introduction of the Nitro Group at the C-5 Position of the Benzene Ring
The introduction of a nitro group at the C-5 position of the benzoisoxazole ring is typically achieved through electrophilic aromatic substitution. The directing effects of the fused isoxazole ring and any existing substituents on the benzene ring are crucial for achieving the desired regioselectivity.
Nitration is commonly carried out using a mixture of concentrated nitric acid and sulfuric acid. chemicalbook.comresearchgate.net The reaction conditions, such as temperature and reaction time, must be carefully controlled to prevent over-nitration or side reactions. For substrates that are sensitive to strong acids, milder nitrating agents can be employed, such as nitric acid in acetic anhydride (B1165640) or tetramethylammonium (B1211777) nitrate (B79036) in triflic anhydride. nih.govnih.gov In some synthetic routes, the nitro group may be introduced at an earlier stage, for example, by starting with a pre-functionalized precursor like 2-fluoro-5-nitroaniline.
| Nitrating Agent | Conditions | Selectivity |
| HNO3 / H2SO4 | -5 to 20 °C | Dependent on substrate |
| HNO3 / Acetic Anhydride | 0-5 °C | Milder conditions |
| Tetramethylammonium nitrate / Triflic anhydride | Varies | High yield for specific substrates |
Esterification Reactions for Methyl Acetate Moiety Introduction
The final step in the synthesis of the title compound is the introduction of the methyl acetate group at the 3-position of the benzoisoxazole ring. This is typically achieved by the esterification of the corresponding carboxylic acid, 2-(5-nitrobenzo[d]isoxazol-3-yl)acetic acid.
Several methods can be employed for this transformation. A common laboratory-scale method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. google.com To drive the equilibrium towards the ester, the water formed during the reaction is often removed.
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) before reaction with methanol. google.com For substrates that are sensitive to acidic conditions, reaction with diazomethane (B1218177) provides a high-yield route to the methyl ester, although the hazardous nature of diazomethane necessitates careful handling. libretexts.org
| Method | Reagents | Key Features |
| Fischer Esterification | Methanol, H2SO4 | Reversible, requires excess alcohol or water removal |
| Acyl Chloride Formation | Thionyl chloride or oxalyl chloride, then methanol | High yield, generates HCl |
| DCC/DMAP Coupling | Dicyclohexylcarbodiimide, 4-dimethylaminopyridine, methanol | Mild conditions, forms dicyclohexylurea byproduct |
| Diazomethane | CH2N2 | High yield, potentially explosive reagent |
One-Pot and Multicomponent Reaction Approaches
To improve synthetic efficiency, reduce waste, and save time, one-pot and multicomponent reactions (MCRs) have been developed for the synthesis of isoxazole derivatives and other heterocyclic systems. google.comunifi.itrsc.org These strategies involve the combination of three or more reactants in a single reaction vessel to form the final product in a sequential or domino fashion, avoiding the isolation of intermediates. scienceopen.com
While a specific one-pot synthesis for this compound is not extensively reported, the principles of MCRs can be applied. For instance, a multicomponent reaction could potentially involve a substituted phenol, a source for the acetate side chain, and a reagent to form the isoxazole ring in a single step. scienceopen.com The development of such a process would be a significant advancement in the synthesis of this compound class. One-pot syntheses of benzoxazole-substituted esters have been reported, providing a template for similar approaches to benzoisoxazoles. unifi.itcore.ac.uk
Green Chemistry Principles in Synthesis (e.g., Microwave-Assisted, Ultrasound-Assisted Methods)
In recent years, there has been a significant shift towards the use of green chemistry principles in organic synthesis. Microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis have emerged as powerful tools for accelerating reaction rates, improving yields, and reducing the use of hazardous solvents. researchgate.netmdpi.com
Microwave irradiation can significantly reduce reaction times for the synthesis of benzazoles by promoting efficient heat transfer directly to the reacting molecules. researchgate.netmdpi.com This technique has been successfully applied to the synthesis of various heterocyclic compounds and can be adapted for the formation of the benzoisoxazole core and subsequent functionalization steps.
Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity. This method has been employed for the synthesis of benzothiazoles and other heterocycles, often under solvent-free or mild conditions, leading to faster reactions and excellent yields. The application of these green methodologies to the synthesis of this compound could offer significant environmental and economic benefits.
| Green Chemistry Technique | Advantages | Potential Application in Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced reaction control | Formation of benzoisoxazole core, nitration, esterification |
| Ultrasound-Assisted Synthesis | Faster reactions, milder conditions, can be performed solvent-free | Cyclization reactions, functional group transformations |
Derivatization Strategies of this compound
The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. The primary sites for derivatization include the nitro group, the ester moiety, and the aromatic ring.
The nitro group can be reduced to an amine, which can then undergo a wide range of reactions, such as acylation, alkylation, and diazotization, to introduce various functional groups. The resulting 5-aminobenzo[d]isoxazole derivatives are valuable intermediates for the synthesis of more complex molecules.
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(5-nitrobenzo[d]isoxazol-3-yl)acetic acid. This carboxylic acid can then be converted into amides, esters with different alcohols, or other carboxylic acid derivatives. For example, condensation of the corresponding acetohydrazide with aldehydes can lead to the formation of thiazolidinone derivatives.
Furthermore, the isoxazole ring itself can undergo transformations. For instance, it can participate in cycloaddition reactions. The aromatic benzene ring can also be further functionalized through electrophilic substitution reactions, although the existing nitro group will influence the position of any new substituents. Nucleophilic aromatic substitution (SNAr) reactions at the C-5 position are also possible, where the nitro group can be displaced by various nucleophiles. unifi.it
| Functional Group | Derivatization Reaction | Resulting Structure |
| Nitro Group | Reduction | 5-Aminobenzo[d]isoxazole derivative |
| Methyl Ester | Hydrolysis | 2-(5-Nitrobenzo[d]isoxazol-3-yl)acetic acid |
| Carboxylic Acid | Amide coupling | N-Substituted 2-(5-nitrobenzo[d]isoxazol-3-yl)acetamide |
| Benzene Ring | Nucleophilic Aromatic Substitution | 5-Substituted benzo[d]isoxazole derivative |
| Isoxazole Ring | Cycloaddition | Fused heterocyclic systems |
Modifications of the Ester Group
The ester functionality in this compound is a key site for chemical modification, allowing for the synthesis of a variety of derivatives.
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(5-nitrobenzo[d]isoxazol-3-yl)acetic acid. This transformation is typically achieved under basic conditions, for example, by heating with an aqueous solution of a base like sodium hydroxide, followed by acidification. Acid-catalyzed hydrolysis is also a viable method. researchgate.netdoubtnut.comresearchgate.net The rate of hydrolysis can be influenced by temperature and the concentration of the acid or base catalyst. researchgate.netdoubtnut.comresearchgate.net
Amidation: The ester can be converted to the corresponding amide, 2-(5-nitrobenzo[d]isoxazol-3-yl)acetamide, through reaction with ammonia (B1221849) or primary/secondary amines. This reaction, known as aminolysis, can be facilitated by heating the ester with the desired amine. In some cases, catalysts may be employed to improve the reaction rate and yield. nih.govresearchgate.net For instance, nickel-based nanocatalysts have been shown to be effective in the reductive amidation of nitroarenes with esters. nih.gov
Transesterification: While not extensively documented for this specific compound, transesterification is a general reaction of esters. This process would involve reacting this compound with a different alcohol in the presence of an acid or base catalyst to exchange the methyl group for another alkyl or aryl group.
| Reaction | Reagents | Product |
|---|---|---|
| Hydrolysis | NaOH(aq), then H+ | 2-(5-nitrobenzo[d]isoxazol-3-yl)acetic acid |
| Amidation | NH3 or RNH2/R2NH | 2-(5-nitrobenzo[d]isoxazol-3-yl)acetamide |
| Transesterification | R'OH, H+ or base catalyst | Alkyl 2-(5-nitrobenzo[d]isoxazol-3-yl)acetate |
Transformations Involving the Nitro Group (e.g., Reduction to Amine)
The nitro group on the benzoisoxazole ring is a versatile functional group that can undergo several transformations, most notably reduction.
Reduction to Amine: The most common transformation of the nitro group is its reduction to the corresponding primary amine, yielding Methyl 2-(5-aminobenzo[d]isoxazol-3-yl)acetate. This reduction can be achieved using a variety of reagents and conditions, allowing for chemoselectivity in the presence of the ester group. commonorganicchemistry.com
Commonly used reducing agents include:
Stannous chloride (SnCl₂): This is a classic and effective reagent for the reduction of aromatic nitro compounds. The reaction is typically carried out in an acidic medium, such as hydrochloric acid, or in non-acidic and non-aqueous media like ethanol (B145695) or ethyl acetate. researchgate.netacsgcipr.orgstrategian.comirphouse.com The use of SnCl₂ is advantageous as it is generally selective for the nitro group and does not affect other reducible functionalities like esters. strategian.com
Catalytic Hydrogenation: Hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is a widely used method for nitro group reduction. commonorganicchemistry.com Care must be taken to control the reaction conditions to avoid reduction of other functional groups.
| Reagent | Conditions | Selectivity |
|---|---|---|
| Stannous chloride (SnCl₂) | Acidic or non-acidic media | High for nitro group over ester |
| H₂/Pd/C | Varies (pressure, temperature) | Can be selective with careful control |
| Iron (Fe) in acidic media | e.g., Acetic acid | Good for selective nitro reduction |
| Sodium sulfide (B99878) (Na₂S) | Aqueous or alcoholic solution | Can be selective |
Functionalization of the Benzoisoxazole Ring System
The benzoisoxazole ring itself can be a target for further functionalization, although it is generally less reactive than a simple benzene ring.
Electrophilic Aromatic Substitution: The isoxazole ring is generally considered to be electron-deficient, which deactivates it towards electrophilic aromatic substitution. However, such reactions are known to occur, typically at the C4-position. nih.govorganic-chemistry.orgacs.orgreddit.com For the benzoisoxazole system, the benzene ring is the more likely site for electrophilic attack. The directing effects of the fused isoxazole ring and the nitro group would influence the position of substitution. Nitration of isoxazoles has been reported using nitric acid in acetic anhydride. researchgate.net
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group at the 5-position can activate the benzoisoxazole ring towards nucleophilic aromatic substitution (SNAr). This would typically involve the displacement of a suitable leaving group, if present on the ring.
Boulton-Katritzky Rearrangement: This is a thermal or base-catalyzed rearrangement of certain heterocyclic systems. For 3-substituted benzo[d]isoxazoles, this rearrangement can lead to the formation of other heterocyclic structures. beilstein-journals.orgnih.govrsc.orgresearchgate.netnih.gov
Reaction Mechanisms and Kinetics of Key Transformations
Mechanistic Pathways of Nitrobenzoisoxazole Ring Formation
The formation of the benzo[d]isoxazole ring system in compounds like this compound typically proceeds through the intramolecular cyclization of an ortho-substituted nitrobenzene (B124822) derivative. A common synthetic route involves the reaction of a 2-nitrobenzyl compound.
The proposed mechanism involves the following key steps:
Deprotonation: A base removes a proton from the carbon alpha to the nitro group, creating a carbanion.
Intramolecular Nucleophilic Attack: The carbanion then acts as a nucleophile, attacking one of the oxygen atoms of the ortho-nitro group. chemrxiv.orgnih.gov
Cyclization and Dehydration: This attack leads to the formation of a cyclic intermediate, which then eliminates a molecule of water to form the stable benzo[d]isoxazole ring. cdnsciencepub.comrsc.org
The photochemistry of o-nitrobenzyl systems has also been studied, which can involve intramolecular hydrogen atom transfer and radical cyclization pathways. chemrxiv.orgcdnsciencepub.comacs.org
Stereochemical Considerations in Synthesis
This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. As such, its synthesis from achiral starting materials does not typically involve stereochemical considerations. If chiral starting materials or catalysts were employed in a synthetic route, then stereoselectivity could become a factor, but for the common synthetic pathways to this compound, it is not a primary concern.
Kinetic Studies of Derivatization Reactions
Ester Hydrolysis: The kinetics of ester hydrolysis have been extensively studied. Both acid- and base-catalyzed hydrolysis of esters like methyl acetate follow pseudo-first-order kinetics under conditions where the concentration of water and the catalyst remain effectively constant. researchgate.netdoubtnut.comresearchgate.netpsu.eduyoutube.com The rate of the reaction is dependent on the temperature and the concentration of the ester and the catalyst. researchgate.netdoubtnut.comresearchgate.net
Nitro Group Reduction: The kinetics of the reduction of aromatic nitro compounds are influenced by several factors, including the nature of the reducing agent, the solvent, and the substituents on the aromatic ring. For reductions with stannous chloride, the reaction rate can be affected by the acidity of the medium. irphouse.com In general, electron-withdrawing groups on the aromatic ring can increase the rate of reduction.
Advanced Spectroscopic and Structural Elucidation Studies
Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Complex Structural Assignments
Detailed ¹H, ¹³C, and 2D NMR spectral data, including chemical shifts (δ), coupling constants (J), and correlation signals, for Methyl 2-(5-nitrobenzo[d]isoxazol-3-yl)acetate are not available in the searched literature. Such data would be essential for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecule's structural framework.
Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination
No published single crystal X-ray diffraction data for this compound could be found. This type of analysis would provide precise information on the solid-state conformation, bond lengths, bond angles, and intermolecular interactions, definitively confirming its three-dimensional structure.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
While the molecular formula can be calculated, specific experimental mass spectrometry data, including high-resolution mass spectrometry (HRMS) for exact mass confirmation and detailed analysis of the fragmentation patterns from techniques like electron ionization (EI) or electrospray ionization (ESI), are not documented in the available resources. This information is crucial for confirming the elemental composition and understanding the compound's stability and fragmentation pathways under ionization conditions.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis
Specific experimental infrared (IR) and Raman spectroscopic data for this compound, which would detail the vibrational frequencies of its functional groups (such as the nitro group, the ester carbonyl, and the isoxazole (B147169) ring system), were not found. This data would be used to confirm the presence of these functional groups and provide insights into the molecule's conformational properties.
Computational and Theoretical Chemistry of Methyl 2 5 Nitrobenzo D Isoxazol 3 Yl Acetate
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov By calculating the electron density, DFT can provide deep insights into the molecule's stability, reactivity, and various spectroscopic properties. nih.gov
HOMO-LUMO Analysis and Molecular Orbital Theory
A fundamental application of DFT is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comirjweb.com The energy of these orbitals and the gap between them are critical descriptors of a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov
HOMO: Represents the ability of a molecule to donate an electron. Regions of the molecule where the HOMO is localized are prone to electrophilic attack.
LUMO: Represents the ability of a molecule to accept an electron. The location of the LUMO indicates sites susceptible to nucleophilic attack.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more reactive and easily polarizable. nih.gov
Table 1: Hypothetical Frontier Molecular Orbital Energies and Derived Parameters for Methyl 2-(5-nitrobenzo[d]isoxazol-3-yl)acetate
| Parameter | Symbol | Formula | Hypothetical Value (eV) | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -8.50 | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -3.20 | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.30 | Chemical reactivity and stability |
Note: The values in this table are illustrative and would need to be calculated using specific DFT methods.
Electrostatic Potential Surface (EPS) Mapping
The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govnih.gov The MEP map plots the electrostatic potential onto the electron density surface.
Negative Regions (Red/Yellow): Indicate electron-rich areas, which are susceptible to electrophilic attack. For the target molecule, these regions would likely be concentrated around the oxygen atoms of the nitro and acetate (B1210297) groups, as well as the nitrogen atom of the isoxazole (B147169) ring. researchgate.net
Positive Regions (Blue): Indicate electron-deficient areas, prone to nucleophilic attack. These would be expected around the hydrogen atoms and potentially the carbon atom of the carbonyl group.
Neutral Regions (Green): Represent areas with near-zero potential.
The MEP surface provides a clear, intuitive picture of the molecule's charge distribution and helps identify potential sites for intermolecular interactions, including hydrogen bonding. researchgate.net
Global and Local Reactivity Descriptors
From the HOMO and LUMO energies obtained through DFT, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net These descriptors help in understanding the relationship between structure, stability, and chemical reactivity. researchgate.net
Ionization Potential (I): The energy required to remove an electron. (I ≈ -EHOMO)
Electron Affinity (A): The energy released when an electron is added. (A ≈ -ELUMO)
Electronegativity (χ): The ability of a molecule to attract electrons. (χ = (I + A) / 2)
Chemical Hardness (η): Resistance to change in electron distribution. (η = (I - A) / 2). A higher value indicates greater stability. irjweb.com
Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). Higher softness correlates with higher reactivity. irjweb.com
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ). This index helps classify molecules as strong or marginal electrophiles. nih.gov
Local reactivity descriptors, such as Fukui functions, can be used to identify the reactivity of specific atomic sites within the molecule, distinguishing which atoms are more susceptible to nucleophilic, electrophilic, or radical attack.
Table 2: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Symbol | Hypothetical Value (eV) | Interpretation |
| Ionization Potential | I | 8.50 | Energy to remove an electron |
| Electron Affinity | A | 3.20 | Energy gained by adding an electron |
| Electronegativity | χ | 5.85 | Electron attracting tendency |
| Chemical Hardness | η | 2.65 | Stability and resistance to charge transfer |
| Chemical Softness | S | 0.19 | Propensity for chemical reactions |
| Electrophilicity Index | ω | 6.46 | Overall electrophilic nature |
Note: These values are derived from the hypothetical HOMO/LUMO energies in Table 1 and serve as examples.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. ajchem-a.com For a flexible molecule like this compound, which has a rotatable acetate group, MD simulations can:
Explore Conformational Space: Identify the most stable, low-energy conformations of the molecule in different environments (e.g., in a vacuum, in water, or bound to a protein).
Analyze Ligand-Target Stability: When docked into a biological target, MD simulations can assess the stability of the binding pose. ajchem-a.com By simulating the complex over nanoseconds, researchers can observe how the ligand and protein interact and adjust, providing insights into the durability of the binding. Key metrics like Root Mean Square Deviation (RMSD) are used to quantify the stability of the complex. ajchem-a.com
Quantum Chemical Calculations for Reaction Pathway Elucidation
Quantum chemical calculations are essential for understanding the mechanisms of chemical reactions. researchgate.net These methods can be used to:
Map Reaction Pathways: By locating transition state structures and calculating their energies, computational chemists can map out the most likely pathway for a chemical reaction involving the title compound.
Determine Activation Energies: The energy barrier (activation energy) for a reaction can be calculated, providing a quantitative measure of how fast the reaction is likely to proceed.
Investigate Reaction Mechanisms: For isoxazole derivatives, these calculations can elucidate the mechanisms of cycloaddition reactions, ring-opening reactions, or substitutions on the aromatic ring. nih.gov
In Silico Docking Studies to Predict Molecular Interactions with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for identifying potential drug candidates. researchgate.net
For this compound, docking studies would involve:
Selecting a Biological Target: Identifying a protein receptor implicated in a disease pathway where isoxazole or nitroaromatic compounds have shown activity.
Predicting Binding Modes: Placing the ligand into the active site of the protein and calculating the most stable binding poses.
Scoring Binding Affinity: Estimating the binding affinity (e.g., in kcal/mol) for each pose. A lower binding energy score typically indicates a more favorable interaction. jbcpm.com
Analyzing Interactions: Visualizing the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. researchgate.netsemanticscholar.org
Given its structure, the compound could potentially form hydrogen bonds via its nitro and ester groups and engage in pi-pi stacking through its aromatic benzisoxazole ring system. These in silico predictions provide a powerful hypothesis-generating tool for subsequent experimental validation. nih.gov
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal computational tools in modern drug discovery and chemical research. For this compound, these approaches offer a framework to correlate its structural or property descriptors with its biological activities or other properties. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied by examining related nitroaromatic and isoxazole derivatives.
QSAR studies on nitroaromatic compounds, a class to which this compound belongs, have been conducted to predict their toxicity and other biological activities. nih.govmdpi.com These studies often employ a variety of molecular descriptors to build predictive models. The general paradigm of QSAR involves establishing a mathematical relationship between the chemical structure and biological activity of a series of compounds.
From a cheminformatics perspective, the initial step involves the calculation of various molecular descriptors for this compound. These descriptors can be broadly categorized into several classes:
1D Descriptors: These are based on the molecular formula and include attributes like molecular weight, atom count, and bond count.
2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional, topological, and connectivity indices.
3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric and surface area parameters.
Physicochemical Descriptors: These relate to the physical and chemical properties of the molecule, such as lipophilicity (logP), molar refractivity, and polarizability.
For a hypothetical QSAR study on a series of 5-nitrobenzo[d]isoxazole derivatives, including this compound, a dataset of compounds with their corresponding biological activities would be required. The following data table illustrates the types of descriptors that would be calculated for each compound in the series.
| Compound | Molecular Weight ( g/mol ) | logP | Topological Polar Surface Area (Ų) | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors |
| This compound | 250.19 | 1.85 | 99.14 | 0 | 6 |
| Analog 1 | Varies | Varies | Varies | Varies | Varies |
| Analog 2 | Varies | Varies | Varies | Varies | Varies |
| Analog 3 | Varies | Varies | Varies | Varies | Varies |
Once the descriptors are calculated, a QSAR model can be developed using various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). nih.govresearchgate.net For nitroaromatic compounds, studies have shown that hydrophobicity, electrostatic interactions, and Van der Waals forces can contribute to their toxicity. mdpi.com The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) is another descriptor often considered an indicator of the mutagenicity of nitroaromatic compounds. mdpi.com
In the context of isoxazole derivatives, QSAR studies have also been employed to explore their potential as anticancer and anti-inflammatory agents. nih.govfrontiersin.org These studies help in identifying the key structural features responsible for their biological activity, which can guide the design of new, more potent compounds.
The predictive power and reliability of a QSAR model are assessed through rigorous validation techniques. nih.gov Internal validation methods like leave-one-out cross-validation and external validation using a separate test set of compounds are crucial steps. nih.govresearchgate.net The goal is to develop a robust and predictive model that can be used to screen new candidate molecules and prioritize them for synthesis and experimental testing.
Based on a thorough review of publicly available scientific literature, there is currently insufficient data to construct a detailed article on the specific biological activities of "this compound" according to the requested outline.
Research into the broader class of isoxazole and nitro-containing compounds reveals a wide range of biological activities, including anti-inflammatory, antimicrobial, antiproliferative, and immunosuppressive effects. nih.govmdpi.com For instance, various isoxazole derivatives have been investigated for their ability to inhibit cell proliferation and suppress immune responses in human cell models. nih.gov Similarly, compounds containing a nitro moiety are recognized as important pharmacophores for antimicrobial and antifungal activity. mdpi.comnih.gov
However, specific mechanistic and target-oriented research, as detailed in the user's outline (e.g., specific enzyme inhibition, receptor affinity, apoptosis induction pathways) for the compound "this compound," is not available in the reviewed literature. While the compound is commercially available for research purposes bldpharm.com, dedicated studies detailing its bioactivity profile have not been published or are not indexed in common scientific databases. Therefore, creating a scientifically accurate and thorough article that adheres strictly to the provided structure is not feasible at this time.
Investigation of Biological Activities Mechanistic and Target Oriented Research
Elucidation of Molecular Mechanisms of Action
While direct and extensive research delineating the specific molecular mechanisms of Methyl 2-(5-nitrobenzo[d]isoxazol-3-yl)acetate is limited, significant insights can be drawn from the well-documented activities of its core components: the nitroaromatic system and the benzoisoxazole scaffold. The biological activities of such heterocyclic compounds are often a result of the interplay between these structural motifs.
Identification of Specific Biological Targets
Specific biological targets for this compound have not been definitively identified in peer-reviewed literature. However, based on related nitroaromatic and heterocyclic compounds, several potential targets can be postulated.
Nitroaromatic compounds frequently exert their biological effects following intracellular reduction of the nitro group. nih.govoup.com This bioactivation is often mediated by nitroreductase enzymes, which are more prevalent in hypoxic cells (such as those in solid tumors) and various microorganisms. nih.govsvedbergopen.com The reduction process generates highly reactive intermediates, including nitroso and hydroxylamino derivatives, as well as radical species. oup.comsvedbergopen.comresearchgate.net These reactive species are often indiscriminate in their targets, but key biological macromolecules are particularly susceptible.
Potential targets include:
DNA: The reactive metabolites of nitroaromatic compounds can covalently bind to DNA, forming adducts that can lead to strand breaks, mutagenesis, and ultimately, cell death. oup.comsvedbergopen.com This mechanism is a cornerstone of the antimicrobial and cytotoxic effects of many nitro-containing drugs. nih.gov
Proteins: The electrophilic intermediates can react with nucleophilic residues on proteins, such as cysteine and histidine, leading to enzyme inhibition and disruption of cellular signaling pathways. nih.govresearchgate.net
Redox Enzymes: Enzymes involved in cellular redox homeostasis, such as those in the cytochrome P450 family, can be both mediators of the nitro group reduction and targets of the resulting reactive species. svedbergopen.com
The benzoisoxazole moiety itself is recognized as a "privileged scaffold" in medicinal chemistry, with derivatives known to interact with a wide array of biological targets, including various enzymes and G-protein coupled receptors. The specific target profile is highly dependent on the substitution pattern of the entire molecule.
Biochemical Pathway Modulation
The primary mechanism through which compounds like this compound are expected to modulate biochemical pathways is through the induction of oxidative and nitrosative stress. svedbergopen.comresearchgate.net
The metabolic reduction of the nitro group is a key initiating event. svedbergopen.com Type I (oxygen-insensitive) nitroreductases catalyze a two-electron reduction to form nitroso and hydroxylamino intermediates, while Type II (oxygen-sensitive) nitroreductases perform a single-electron reduction to create a nitro anion radical. oup.com In the presence of oxygen, this radical can transfer its electron to molecular oxygen, generating a superoxide (B77818) radical (O₂⁻) and regenerating the parent nitro compound in a "futile cycle." oup.com
This process can lead to:
Generation of Reactive Oxygen Species (ROS): The production of superoxide radicals can overwhelm cellular antioxidant defenses, leading to widespread oxidative damage to lipids, proteins, and nucleic acids. svedbergopen.comresearchgate.net
Generation of Reactive Nitrogen Species (RNS): Nitroaromatic compounds can act as prodrugs for RNS. svedbergopen.comresearchgate.net Their bioreductive metabolism can lead to the formation of various nitrogen oxides, contributing to nitrosative stress. svedbergopen.com
This redox cycling triggers a cascade of events, disrupting normal cellular respiration and activating stress-response pathways, which can culminate in cytotoxicity, particularly in target pathogens or cancer cells. nih.govresearchgate.net
Cellular Effects and Signaling Pathway Interventions
The biochemical modulation by this compound's potential reactive metabolites can trigger significant cellular effects and interfere with signaling pathways. The induction of high levels of ROS and RNS is a major stressor that can initiate apoptosis (programmed cell death) through both intrinsic and extrinsic pathways.
Key cellular effects may include:
Cytotoxicity: The widespread damage to vital cellular components caused by reactive species is a primary driver of the cytotoxic effects observed for many nitroheterocyclic compounds against tumor cells and microbes. researchgate.netnih.govresearchgate.net
Proliferation Arrest: Sub-lethal levels of cellular damage can trigger cell cycle checkpoints, leading to an arrest in proliferation to allow for DNA repair. If the damage is too extensive, apoptosis is initiated.
DNA Damage Response: The formation of DNA adducts activates complex signaling pathways, such as the ATM/ATR kinase pathways, which coordinate cell cycle arrest and DNA repair or, alternatively, signal for apoptosis.
The ultimate cellular outcome depends on the cell type, its metabolic state (e.g., hypoxia), its capacity for drug metabolism, and its antioxidant defenses. nih.gov
Structure-Activity Relationship (SAR) Studies of Analogs
Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For analogs of this compound, SAR focuses on how modifications to the benzoisoxazole core, the nitro group, and the ester side chain impact potency and selectivity.
Impact of Substitutions on the Benzoisoxazole Core
The benzoisoxazole ring is a critical pharmacophore, and its substitution pattern dramatically influences biological activity. Studies on related heterocyclic systems show that the type and position of substituents can modulate everything from antimicrobial to anti-inflammatory and anticancer effects. researchgate.netresearchgate.net
| Position of Substitution | Type of Substituent | Observed Effect on Activity |
| Ring A (Benzene part) | Electron-withdrawing groups (e.g., -Cl, -NO₂) | Often increases antibacterial or anticancer activity. researchgate.net |
| Ring A (Benzene part) | Electron-donating groups (e.g., -OCH₃) | Can enhance activity depending on the target; sometimes increases antibacterial efficacy. researchgate.net |
| Ring B (Isoxazole part) | Varies | Substitutions can alter binding affinity and selectivity for specific targets. nih.govdundee.ac.uk |
| Multiple Positions | Halogens | Can increase lipophilicity, potentially improving membrane permeability. dundee.ac.uk |
For example, in related nitroimidazole series, moving the nitro group or altering substituents on the fused ring system can profoundly change the compound's potency and spectrum of activity. nih.gov Similarly, for isoxazoles targeting the nuclear receptor RORγt, substitutions at different positions on the isoxazole (B147169) ring dictate the compound's binding affinity and allosteric modulation. nih.govnih.gov The incorporation of electron-withdrawing groups, such as the nitro group in the title compound, has been shown in other benzoxazole (B165842) analogs to increase activity. researchgate.net
Role of the Nitro Group and Ester Moiety in Biological Interactions
The nitro group and the methyl acetate (B1210297) moiety are pivotal features that define the potential biological profile of this compound.
Role of the Nitro Group: The nitro group is a strong electron-withdrawing group that significantly impacts the molecule's electronic properties. nih.govbeilstein-journals.org It is often considered both a pharmacophore (essential for activity) and a toxicophore (responsible for toxicity). nih.govresearchgate.net
Bioactivation: As previously discussed, the primary role of the nitro group in many bioactive compounds is to serve as a substrate for reduction by nitroreductases. svedbergopen.combrieflands.com This reductive activation is often the key step in eliciting a biological response. nih.gov
Positional Importance: The position of the nitro group on the aromatic ring is crucial. Its placement at the C-5 position affects the electron density distribution across the entire benzoisoxazole system. quora.com Studies on other aromatic systems, like chalcones, have shown that altering the nitro group's position (ortho, meta, or para) can switch the compound's primary activity, for instance, from anti-inflammatory to vasorelaxant. mdpi.com
Enhancement of Activity: In many heterocyclic scaffolds, the presence of a nitro group enhances antimicrobial or anticancer activity compared to unsubstituted analogs. nih.govbrieflands.com
Role of the Ester Moiety: The methyl 2-acetate (B119210) side chain also plays a critical role, primarily influencing the compound's physicochemical properties and its potential as a prodrug.
Physicochemical Properties: The ester group affects the molecule's polarity, solubility, and lipophilicity, which are key determinants of its ability to cross biological membranes and reach its target.
Prodrug Potential: Ester moieties are frequently incorporated into drug design to create prodrugs. acs.org They can mask a more polar carboxylic acid group, improving oral bioavailability. Once inside the body or target cells, the ester can be hydrolyzed by ubiquitous esterase enzymes to release the active carboxylic acid. acs.org This strategy allows for controlled release and can improve the pharmacokinetic profile of a drug.
Target Interaction: The side chain at position 3 of the isoxazole ring is critical for orienting the molecule within a target's binding site. The length, flexibility, and chemical nature of this chain are key variables in SAR studies. nih.govnih.gov The conversion of the ester to a carboxylic acid would introduce a negatively charged group that could form crucial ionic or hydrogen-bond interactions with a biological target.
Rational Design of Derivatives for Enhanced Selectivity and Potency
The strategic modification of lead compounds is a cornerstone of modern medicinal chemistry, aiming to amplify therapeutic efficacy while minimizing off-target effects. For this compound, the benzo[d]isoxazole scaffold serves as a "privileged structure," a molecular framework known to interact with various biological targets. nih.gov Rational design efforts focus on systematically altering its structure to improve potency against specific targets and enhance selectivity, thereby creating more effective and safer therapeutic agents. This process is heavily reliant on understanding the structure-activity relationships (SAR), which dictate how specific chemical modifications influence biological activity.
Key areas for modification on the parent compound include the nitro group at the 5-position, the acetate side chain at the 3-position, and the core heterocyclic ring system itself. Research into related benzisoxazole and benzazole compounds has shown that the presence of electron-withdrawing groups, such as the nitro group at position 5, can significantly increase the potency of the compound against certain targets. nih.govesisresearch.org
Structure-Activity Relationship (SAR) Driven Modifications
The rational design of derivatives is guided by SAR studies, which explore how changes to a molecule's structure affect its biological activity. For the benzo[d]isoxazole class, several key principles have emerged:
Substituents on the Benzene (B151609) Ring: The nature and position of substituents on the aromatic ring are critical. The 5-nitro group on the parent compound is an electron-withdrawing group, a feature often associated with enhanced biological activity in related heterocyclic systems. nih.gov Modifications might involve shifting the position of this group or replacing it with other electron-withdrawing (e.g., chloro, bromo) or electron-donating groups to fine-tune electronic properties and binding interactions. nih.gov
Modification of the Side Chain at Position 3: The methyl acetate group at the 3-position is a prime target for chemical alteration. Converting the ester to a carboxamide, for instance, introduces a hydrogen bond donor and acceptor, potentially forming new, favorable interactions with a biological target. This strategy was successfully employed in the development of potent Hypoxia-Inducible Factor (HIF)-1α inhibitors. nih.gov
Target-Specific Structural Changes: Design strategies are often tailored to a specific biological target. For example, in designing inhibitors for bromodomains, which recognize acetylated lysine (B10760008) residues, the isoxazole ring can act as a mimic for the acetylated lysine, forming key hydrogen bonds with the target protein. nih.govrsc.org
Case Study 1: Benzo[d]isoxazole Derivatives as HIF-1α Inhibitors
Hypoxia-inducible factor-1 alpha (HIF-1α) is a crucial transcription factor in tumor progression, making it a significant target for anticancer drug development. nih.gov Inspired by other heterocyclic inhibitors, researchers designed and synthesized a series of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives, effectively replacing the methyl acetate side chain of the parent compound with a more complex amide structure. nih.gov This rational design led to the discovery of compounds with nanomolar potency.
A dual-luciferase gene reporter assay was used to measure the inhibitory activities of these derivatives against HIF-1α transcription in HEK293T cells. nih.gov The results highlighted specific compounds with exceptionally high potency.
Table 1: Inhibitory Activity of Selected Benzo[d]isoxazole Derivatives Against HIF-1α
| Compound | Structure | IC₅₀ (nM) |
|---|---|---|
| 15 | N-(4-fluorophenyl)benzo[d]isoxazole-3-carboxamide | 24 |
| 31 | N-(3-chloro-4-fluorophenyl)benzo[d]isoxazole-3-carboxamide | 24 |
Data sourced from a study on Benzo[d]isoxazole Derivatives as HIF-1α Inhibitors. nih.gov
The study demonstrated that modifying the 3-position side chain from a simple ester to a substituted N-phenylcarboxamide could dramatically increase potency, resulting in compounds with IC₅₀ values as low as 24 nM. nih.gov
Case Study 2: Optimization of Derivatives as TRIM24 Bromodomain Inhibitors
The tripartite motif-containing protein 24 (TRIM24) is a bromodomain-containing protein that is overexpressed in several cancers, including prostate cancer. nih.gov A structure-based optimization approach was used to develop potent and selective inhibitors based on the N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine scaffold.
This research showcases how rational modifications to the benzo[d]isoxazole core can yield compounds with high affinity and cellular activity. Structure-based design led to the identification of derivatives that demonstrated significant inhibition of prostate cancer cell proliferation. nih.gov
Table 2: Potency and Anti-proliferative Activity of Optimized TRIM24 Inhibitors
| Compound | Alphascreen IC₅₀ (µM) | A549 Cell Proliferation IC₅₀ (µM) |
|---|---|---|
| 11d | 1.88 | 1.08 |
| 11h | 2.53 | 0.75 |
Data sourced from a study on the discovery and optimization of TRIM24 bromodomain inhibitors. nih.gov
These findings underscore the potential of this scaffold in developing targeted anti-cancer therapies, with compounds 11d and 11h emerging as promising leads for further investigation. nih.gov
By leveraging detailed structural information and SAR principles, researchers can rationally design derivatives of this compound to achieve significant gains in both potency and selectivity for a variety of therapeutic targets.
Potential Non Biological Applications and Material Science Research
Applications in Functional Materials (e.g., Dyes, Fluorescent Probes)
The inherent electronic properties of the nitrobenzisoxazole scaffold in Methyl 2-(5-nitrobenzo[d]isoxazol-3-yl)acetate suggest its potential for development as a functional material, particularly in the realm of dyes and fluorescent probes. The benzisoxazole ring system is a known fluorophore, and the presence of the electron-withdrawing nitro group can significantly influence its photophysical properties.
Dyes: Azo dyes containing a nitro thiazole (B1198619) component have been synthesized and their metal complexes studied, indicating that nitro-containing heterocyclic compounds can be utilized in the creation of dyes. bohrium.com The chromophoric nature of the nitroaromatic system in this compound could be exploited to develop new dyes. The color of such dyes could potentially be tuned by modifying the substituents on the benzisoxazole ring.
Fluorescent Probes: Benzoxazole (B165842) derivatives have been successfully developed as fluorescent probes for the detection of various analytes. researchgate.net The fluorescence of these probes often relies on processes such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). The nitro group in this compound is a strong electron-withdrawing group, which could facilitate ICT processes upon photoexcitation, potentially leading to environmentally sensitive fluorescence. This property is highly desirable for creating fluorescent probes that can report on the polarity or viscosity of their microenvironment. Furthermore, the methyl acetate (B1210297) group offers a site for further chemical modification, allowing for the attachment of specific recognition units to create targeted fluorescent probes.
| Potential Photophysical Property | Influencing Structural Feature | Potential Application |
| Absorption in UV-Visible Region | Nitroaromatic System | Dyes |
| Environmentally Sensitive Fluorescence | Intramolecular Charge Transfer (ICT) | Fluorescent Probes for Polarity |
| Quenched Fluorescence | Photoinduced Electron Transfer (PET) | "Turn-on" Fluorescent Probes |
Role as Intermediates in the Synthesis of Other Complex Molecules
The chemical structure of this compound makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and materials science fields. Aromatic nitro compounds are versatile precursors in organic synthesis. mdpi.com
The nitro group can be readily reduced to an amino group, which can then be further functionalized. This opens up a pathway to a wide array of derivatives, such as amides, sulfonamides, and ureas, many of which exhibit important biological activities. The resulting amino-benzisoxazole derivative could be a key building block for the synthesis of novel pharmaceutical agents. nih.gov
The methyl acetate group is also a versatile functional handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or esters, respectively. Alternatively, the alpha-carbon to the carbonyl group can be functionalized through enolate chemistry. This versatility allows for the extension of the molecular framework and the introduction of new functionalities.
Table of Potential Synthetic Transformations:
| Functional Group | Reagent/Condition | Product Functional Group | Potential Application of Product |
| Nitro Group | H₂, Pd/C | Amino Group | Pharmaceutical Synthesis |
| Methyl Ester | LiOH, H₂O | Carboxylic Acid | Amide/Ester Synthesis |
| Methylene (α to C=O) | LDA, then R-X | Alkylated Methylene | Carbon-Carbon Bond Formation |
Catalytic Applications or Ligand Design
While direct catalytic applications of this compound have not been reported, its structure suggests potential for its derivatives in ligand design for catalysis. The benzisoxazole nitrogen atom and the carbonyl oxygen of the acetate group could potentially act as coordination sites for metal ions.
By modifying the molecule, for example, by reducing the nitro group to an amine and then forming an imine with a suitable aldehyde, a multidentate ligand could be synthesized. Such ligands are crucial in coordination chemistry and can be used to create metal complexes with specific catalytic activities. Metal complexes involving thiazole azo dye ligands have been synthesized and characterized, demonstrating the ability of similar heterocyclic systems to coordinate with various metal ions. bohrium.comresearchgate.net The electronic properties of the ligand, which can be tuned by substituents on the benzisoxazole ring, would influence the catalytic activity of the corresponding metal complex. For instance, cobalt complexes with N,N-bidentate ligands have been shown to be effective catalysts for isoprene (B109036) polymerization. researchgate.net
Analytical Chemistry Method Development for Detection and Quantification (Excluding Clinical Samples)
The development of analytical methods for the detection and quantification of this compound in non-clinical samples, such as in environmental or industrial process monitoring, would likely rely on standard chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV-Vis detector would be a primary method for the quantification of this compound. The nitroaromatic chromophore is expected to have a strong absorbance in the UV region, providing good sensitivity. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water would be a suitable starting point for method development.
Mass Spectrometry (MS): Mass spectrometry, particularly coupled with HPLC (LC-MS), would provide high selectivity and sensitivity for the detection and structural confirmation of this compound. The fragmentation pattern in the mass spectrum would be characteristic of the molecule and could be used for its unambiguous identification.
Table of Potential Analytical Methods:
| Analytical Technique | Principle of Detection | Potential Advantages |
| HPLC-UV | UV absorbance of the nitroaromatic system | Robustness, good quantification |
| LC-MS | Mass-to-charge ratio of the molecule and its fragments | High sensitivity and selectivity, structural confirmation |
Future Directions and Research Perspectives
Development of Novel Synthetic Methodologies for Sustainable Production
The future of pharmaceutical manufacturing is intrinsically linked to the development of sustainable and environmentally friendly synthetic processes. For Methyl 2-(5-nitrobenzo[d]isoxazol-3-yl)acetate, a key area of future research will be the development of green synthetic methodologies. Traditional synthetic routes for benzisoxazoles often involve multi-step processes with the use of hazardous reagents and solvents.
Future research will likely focus on:
Catalytic Systems: Exploring novel catalysts to improve reaction efficiency and reduce waste. This could include the use of transition metal catalysts or organocatalysts to facilitate the key bond-forming reactions in the synthesis of the benzisoxazole core.
Alternative Solvents: Investigating the use of greener solvents such as water, supercritical fluids, or ionic liquids to replace volatile and toxic organic solvents.
Flow Chemistry: Implementing continuous flow manufacturing processes, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.
Microwave and Ultrasound-Assisted Synthesis: Utilizing these non-conventional energy sources to accelerate reaction rates, improve yields, and reduce energy consumption. mdpi.com
By focusing on these areas, researchers can aim to develop a more economical and environmentally benign process for the production of this compound, making it more accessible for further research and potential commercialization.
Advanced Mechanistic Studies on Specific Bioactivities
Preliminary studies on related nitrobenzisoxazole derivatives suggest a range of potential biological activities, including antimicrobial and anticancer properties. rsc.orgscispace.com A crucial future direction will be to conduct advanced mechanistic studies to elucidate how this compound exerts its effects at a molecular level.
Key research questions to be addressed include:
Target Identification and Validation: Identifying the specific cellular targets (e.g., enzymes, receptors) with which the compound interacts. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic screening.
Enzyme Inhibition Kinetics: If the compound is found to be an enzyme inhibitor, detailed kinetic studies will be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
Cellular Pathway Analysis: Investigating the impact of the compound on key signaling pathways within cells. This could involve techniques like Western blotting, qPCR, and microarray analysis to understand its effect on protein expression and gene regulation.
Role of the Nitro Group: The nitro group is a common feature in many bioactive compounds and is often implicated in their mechanism of action, sometimes through bioreduction to reactive intermediates. nih.gov Understanding the specific role of the 5-nitro group in the bioactivity of this compound will be a critical area of investigation.
A thorough understanding of the mechanism of action is essential for the rational design of more potent and selective analogues and for predicting potential off-target effects.
Exploration of New Application Areas Beyond Current Scope
The diverse biological activities reported for the broader class of benzisoxazoles suggest that this compound could have therapeutic potential in a variety of disease areas. scispace.come-journals.innih.gov Future research should therefore aim to explore new applications beyond any initially identified activities.
Potential areas for exploration include:
Antiviral Activity: Screening the compound against a panel of viruses to identify any potential antiviral effects.
Anti-inflammatory Properties: Investigating its ability to modulate inflammatory pathways, which could be relevant for a range of chronic diseases.
Neuroprotective Effects: Given that some benzisoxazole derivatives have shown activity in the central nervous system, exploring its potential as a neuroprotective agent could be a fruitful avenue of research. nih.gov
Agricultural Applications: The isoxazole (B147169) ring is present in some commercial pesticides. google.com Therefore, evaluating the potential of this compound as a novel pesticide or herbicide could open up new non-pharmaceutical applications.
A broad-based screening approach, coupled with a deeper understanding of its structure-activity relationships, will be key to unlocking the full therapeutic and commercial potential of this compound.
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery and materials science. For this compound, integrating these approaches will be crucial for accelerating the design of new and improved derivatives.
Future research in this area will likely involve:
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate the structural features of this compound and its analogues with their biological activity. These models can then be used to predict the activity of virtual compounds.
Molecular Docking: Using computer simulations to predict the binding mode of the compound with its biological target. This can provide valuable insights into the key interactions that govern its activity and can guide the design of modifications to improve binding affinity and selectivity.
Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups required for biological activity. This information can be used to search for other compounds with similar pharmacophoric features or to design novel scaffolds.
In Silico ADMET Prediction: Utilizing computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives. This can help to prioritize compounds with favorable pharmacokinetic and safety profiles for further experimental testing.
By combining the predictive power of computational chemistry with the empirical data from experimental studies, researchers can adopt a more rational and efficient approach to the design and optimization of this compound-based compounds for a range of applications.
Q & A
Basic Questions
Q. What are the standard synthetic routes for Methyl 2-(5-nitrobenzo[d]isoxazol-3-yl)acetate?
- Methodological Answer : The compound can be synthesized via condensation reactions under reflux conditions. A common approach involves reacting a nitro-substituted benzo[d]isoxazole precursor with methyl acetates in acidic media. For example, acetic acid and sodium acetate are used as catalysts and solvents, followed by recrystallization from DMF/acetic acid mixtures to purify the product . Alternatively, hydrazine hydrate in ethanol under reflux can facilitate the formation of acetohydrazide intermediates, which may serve as precursors for further functionalization .
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Characterization typically involves:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and integration ratios (e.g., nitro group effects on aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns .
- Elemental Analysis : To validate purity and stoichiometry, as demonstrated in studies of structurally analogous isoxazole derivatives .
Advanced Research Questions
Q. How can researchers resolve conflicting spectral data during structural elucidation?
- Methodological Answer : Contradictions in NMR or HRMS data often arise from substituent electronic effects or impurities. For example:
- Nitro Group Effects : The electron-withdrawing nitro group in the benzo[d]isoxazole ring deshields adjacent protons, causing downfield shifts in H NMR. Compare with literature data for nitro-substituted isoxazoles to validate assignments .
- Impurity Profiling : Use HPLC or LC-MS to detect byproducts (e.g., unreacted precursors or decomposition products) .
Q. What strategies improve synthetic yield and purity of this compound?
- Methodological Answer : Optimization approaches include:
- Solvent Selection : Polar aprotic solvents like DMF enhance reaction efficiency compared to acetic acid .
- Catalyst Screening : Transition metal catalysts (e.g., Pd/C) may reduce side reactions in nitro-group-containing systems.
- Temperature Control : Gradual heating during reflux minimizes thermal decomposition, as observed in analogous isoxazole syntheses .
Q. How does the compound behave under varying storage or reaction conditions?
- Methodological Answer : Stability studies are critical for pharmaceutical intermediates. Key findings from analogous systems include:
- Thermal Stability : Decomposition at temperatures >100°C, as seen in Δ2-isoxazoline derivatives under prolonged heating .
- Hydrolytic Sensitivity : The ester group may hydrolyze in basic aqueous conditions, necessitating anhydrous storage .
Q. What is the compound’s role in pharmaceutical research, particularly in impurity profiling?
- Methodological Answer : this compound is identified as an impurity (CAS 59899-89-7) in drug intermediates. Its detection and quantification require:
- Chromatographic Methods : HPLC with UV detection to monitor levels below 0.15%, as mandated in paliperidone palmitate synthesis .
- Synthetic Relevance : The nitro group may act as a synthetic handle for further functionalization in antibacterial or antiviral agents, similar to isoxazole-containing M2-S31N inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
